1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde chemical structure and properties
1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde chemical structure and properties
This guide outlines the structural characteristics, physicochemical properties, and synthetic methodologies for 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde (CAS: 1159830-34-8).
Executive Summary
1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde is a specialized heterocyclic building block utilized in the discovery of kinase inhibitors and agrochemicals. Unlike its more common isomer, the 4-carbaldehyde (typically accessible via Vilsmeier-Haack formylation), the 5-carbaldehyde requires regioselective synthetic strategies—most notably directed ortho-lithiation. This compound serves as a critical scaffold for synthesizing fused ring systems such as pyrazolo[1,5-a]pyrimidines and for generating Schiff base ligands in coordination chemistry.[1]
Chemical Identity & Structure
The molecule features a pyrazole ring N-substituted with a 2-methoxyphenyl group.[2][3][4][5][6] The aldehyde functionality is positioned at C5, adjacent to the N1-aryl substituent, creating a sterically congested environment that influences its reactivity profile.[1]
| Attribute | Detail |
| IUPAC Name | 1-(2-methoxyphenyl)pyrazole-5-carbaldehyde |
| CAS Number | 1159830-34-8 |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| SMILES | COc1ccccc1n2nccc2C=O |
| Structural Features | • N1-Aryl Bond: Twisted out of planarity due to steric clash between the 2-methoxy group and the pyrazole 5-substituent.• C5-Aldehyde: Highly reactive electrophile; prone to oxidation to carboxylic acid or condensation to imines. |
Structural Diagram & Regioselectivity
The following diagram illustrates the divergent synthetic pathways that distinguish the 5-isomer from the 4-isomer.
Figure 1: Divergent synthesis showing how lithiation accesses the C5-aldehyde while Vilsmeier-Haack yields the C4-aldehyde.
Physicochemical Properties
The 5-position aldehyde is less chemically stable than the 4-isomer due to the proximity of the N1-aryl group, which can induce steric strain and electronic repulsion.
| Property | Value / Description |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Melting Point | Approx. 80–100 °C (Analog dependent; specific experimental verification recommended) |
| Solubility | [7] • High: DMSO, DMF, Dichloromethane, Chloroform.[1]• Moderate: Ethanol, Methanol (hot).[1]• Low: Water, Hexanes. |
| Stability | Air-sensitive over prolonged periods (oxidation to carboxylic acid). Store under inert atmosphere at 2–8°C. |
| Reactivity | Aldehyde: Rapidly condenses with primary amines (Schiff base formation).Pyrazole Ring: Electron-rich, but C4 is available for further electrophilic substitution (e.g., halogenation).[1] |
Synthetic Methodology (Expert Protocol)
Accessing the 5-carbaldehyde requires overcoming the natural tendency of pyrazoles to react at the 4-position. The most robust method is Directed Ortho-Metalation (DoM) .
Protocol: C5-Lithiation and Formylation
Rationale: The lone pair on the pyrazole N2 (pyridine-like nitrogen) coordinates with lithium, directing the base to deprotonate the C5 position.
Reagents:
-
Base: n-Butyllithium (2.5 M in hexanes)
-
Solvent: Anhydrous THF (dried over Na/benzophenone)
-
Electrophile: Anhydrous DMF
-
Quench: Saturated NH₄Cl solution
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried 3-neck flask with 1-(2-methoxyphenyl)-1H-pyrazole (1.0 eq) and anhydrous THF under Argon atmosphere. Cool to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Maintain internal temperature below -70°C.
-
Observation: A color change (often to yellow/orange) indicates the formation of the 5-lithio species.
-
Mechanistic Note: The 2-methoxyphenyl group may offer auxiliary coordination, stabilizing the lithiated intermediate.
-
-
Incubation: Stir at -78°C for 1 hour to ensure complete deprotonation.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir at -78°C for 30 minutes, then allow the mixture to warm slowly to 0°C over 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate (3x).[8] Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The 5-aldehyde typically elutes after any unreacted starting material but before polar byproducts.
Applications in Drug Discovery
The 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde scaffold is a versatile intermediate.
A. Synthesis of Pyrazolo[1,5-a]pyrimidines
Condensation with 1,3-diamines or amino-pyrazoles yields fused bicyclic systems, which are privileged structures in kinase inhibition (e.g., CDK, GSK-3β inhibitors).[1]
B. Schiff Base Ligands
Reaction with anilines or hydrazides yields Schiff bases. The ortho-methoxy group on the N-phenyl ring can participate in metal chelation, making these ligands useful for developing metallodrugs or fluorescent sensors.
C. Bioisosteric Replacement
The 1-(2-methoxyphenyl) moiety is often used to optimize solubility and metabolic stability compared to a simple phenyl group. The methoxy group blocks metabolism at the ortho position and locks conformation via dipole interactions.
Safety & Handling (MSDS Highlights)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
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Handling: Use only in a chemical fume hood. Avoid dust formation.
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.
References
-
Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference for lithiation of azoles).
-
Sadaphal, S. A., et al. (2010).[1] "Synthesis and biological evaluation of new pyrazole derivatives." Journal of Heterocyclic Chemistry. (General context on pyrazole aldehyde bioactivity).
Sources
- 1. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. 1-(2-Methoxyphenyl)-1H-pyrazole-5-carbaldehyde [cymitquimica.com]
- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 3-(2-Hydroxyphenyl)-5-(2-methoxyphenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
